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Compound of Interest

Compound Name: 2-Aminooctanedioic acid

Cat. No.: B1588262 Get Quote

2-Aminooctanedioic acid, also known as α-aminosuberic acid, is an alpha-amino acid

derivative of octanedioic (suberic) acid. With the molecular formula C8H15NO4 and a

molecular weight of approximately 189.21 g/mol , this molecule represents a class of

compounds with significant potential in peptide synthesis, drug design, and metabolic

research[1][2]. The precise arrangement of its atoms—its constitutional isomerism and

stereochemistry—governs its biological activity, toxicity, and therapeutic potential. Therefore, its

unambiguous structure elucidation is not merely an academic exercise but a foundational

requirement for any meaningful scientific or commercial application.

This guide provides a comprehensive, technically-grounded walkthrough of the modern

analytical workflow used to determine the structure of a molecule like 2-aminooctanedioic
acid. We will move beyond a simple listing of techniques to explore the causality behind the

experimental strategy, demonstrating how each step provides a unique and essential piece of

the structural puzzle. This integrated approach ensures a self-validating system where data

from orthogonal techniques must converge to a single, irrefutable conclusion.

The Integrated Elucidation Strategy: A Multi-Pillar
Approach
The modern approach to structure elucidation is a synergistic workflow. We do not rely on a

single technique but rather build a case for the structure by integrating data from multiple,

independent analytical methods. The process logically flows from determining the elemental
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composition to mapping the atomic connectivity and finally to defining the three-dimensional

arrangement of the atoms in space.
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Phase 1: Composition

Phase 2: Connectivity

Phase 3: Confirmation & 3D Structure

Mass Spectrometry (MS)
Determines Molecular Weight

& Elemental Formula

NMR Spectroscopy
(1D & 2D)

Maps the C-H Framework
& Atom Connectivity

 Provides Formula
 C₈H₁₅NO₄ 

X-Ray Crystallography
Provides Unambiguous 3D Structure

& Absolute Stereochemistry

 Provides Putative
 2D Structure 

Chemical Synthesis
Confirms Structure by

Independent Preparation

 Provides Target
 for Synthesis 
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Parent Ion [M+H]⁺
m/z = 190.1

Loss of H₂O
[M+H-H₂O]⁺
m/z = 172.1

Loss of HCOOH
[M+H-HCOOH]⁺

m/z = 144.1

Loss of C₇H₁₂O₂

[C(OH)₂NH₂]⁺
m/z = 74.0

 Further
 Cleavage 

Click to download full resolution via product page

Caption: Figure 2. Predicted ESI-MS/MS fragmentation pathway for 2-aminooctanedioic acid.

The observation of predictable losses, such as water (from the two carboxyl groups) and formic

acid, strongly supports the presence of these functional groups and validates the initial

structural hypothesis.

NMR Spectroscopy: Assembling the Atomic Jigsaw
Expertise & Causality: With the molecular formula established as C₈H₁₅NO₄, Nuclear Magnetic

Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the

atoms. It is the most powerful technique for elucidating the carbon-hydrogen framework of a

molecule in solution.[3] We use a suite of experiments: ¹H NMR shows the number and

environment of protons, ¹³C NMR does the same for carbon, and 2D NMR experiments like

COSY and HMBC reveal which atoms are connected to each other. Deuterated water (D₂O) is

the solvent of choice, as the amino acid is highly polar and this avoids a large interfering

solvent signal in the ¹H spectrum.[4]

Experimental Protocols: 1D and 2D NMR
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Sample Preparation: Approximately 5-10 mg of 2-aminooctanedioic acid is dissolved in 0.6

mL of D₂O in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is used for optimal

signal dispersion and sensitivity.[4]

1D NMR Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired.

2D NMR Acquisition: Key 2D experiments are performed:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically through three bonds (H-C-C-H). This is crucial for tracing out the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with

the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals

over longer ranges (typically 2-3 bonds). This is vital for connecting structural fragments,

especially across quaternary carbons or heteroatoms.

Data Presentation: Predicted NMR Data for 2-
Aminooctanedioic Acid
(Note: This is a representative dataset based on the known structure and data from similar

compounds for illustrative purposes.)
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Position
Predicted ¹H Shift (ppm),
Multiplicity, J (Hz)

Predicted ¹³C Shift (ppm)

1 (-COOH) - ~178

2 (-CH(NH₂)) ~3.8, t, J=6.5 ~55

3 (-CH₂) ~1.9, m ~33

4 (-CH₂) ~1.4, m ~25

5 (-CH₂) ~1.4, m ~28

6 (-CH₂) ~1.6, m ~30

7 (-CH₂) ~2.3, t, J=7.0 ~35

8 (-COOH) - ~180

Trustworthiness & Visualization: Connecting the Dots
with 2D NMR
The true power of NMR lies in assembling the structure from 2D correlation data. For example,

a COSY experiment would show a correlation between the proton at position 2 and the protons

at position 3, and so on, allowing one to "walk" down the carbon chain. The HMBC experiment

is the key to placing the carboxyl groups. The proton at position 2 would show a correlation to

the carbon at position 1, and the protons at position 7 would show a correlation to the carbon at

position 8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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